molecular formula C30H24MnN2O4 B15342080 N-Hydroxy-2-acetylaminofluorene, manganous chelate CAS No. 14751-74-7

N-Hydroxy-2-acetylaminofluorene, manganous chelate

Cat. No.: B15342080
CAS No.: 14751-74-7
M. Wt: 531.5 g/mol
InChI Key: GNIYGDONMUIAHE-UHFFFAOYSA-N
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Description

N-Hydroxy-2-acetylaminofluorene, manganous chelate is a useful research compound. Its molecular formula is C30H24MnN2O4 and its molecular weight is 531.5 g/mol. The purity is usually 95%.
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Biological Activity

N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) is a derivative of 2-acetylaminofluorene, recognized for its biological activity, particularly in the context of carcinogenicity and mutagenicity. The manganous chelate of N-OH-AAF has garnered attention due to its potential interactions with biological macromolecules and its implications in cancer research. This article explores the biological activity of N-OH-AAF and its manganous chelate, focusing on metabolic activation, cytotoxicity, DNA adduct formation, and related case studies.

Metabolic Activation

N-OH-AAF undergoes metabolic activation primarily through N-acetylation and O-acetylation processes mediated by the enzymes N-acetyltransferases (NAT1 and NAT2). Studies have shown that these enzymes are involved in the conversion of N-OH-AAF into reactive metabolites that can form DNA adducts. Specifically, NAT2 has been identified as a key player in this metabolic pathway, with kinetic studies revealing higher apparent KmK_m and VmaxV_{max} values for NAT2 compared to NAT1, indicating a more efficient activation process in certain tissues such as the colon .

Cytotoxicity and Genotoxicity

The cytotoxic effects of N-OH-AAF have been evaluated using repair-proficient (AA8-4) and repair-deficient (UV-5) Chinese hamster ovary cells. Results indicated that UV-5 cells exhibited significantly higher sensitivity to N-OH-AAF compared to AA8-4 cells, with a five-fold lower concentration required to achieve a similar level of cell survival (D37) . Furthermore, mutation analysis at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus demonstrated an enhanced induction of 6-thioguanine-resistant colonies in UV-5 cells exposed to N-OH-AAF, suggesting a hypermutagenic effect linked to DNA adduct formation.

DNA Adduct Formation

The formation of DNA adducts is a critical aspect of the genotoxicity associated with N-OH-AAF. Research has shown that when activated by NAT enzymes, N-OH-AAF forms various DNA adducts, including N-(2'-deoxyguanosin-8-yl)-2-acetylaminofluorene. The presence of electronegative substituents on the arylamine structure can enhance the formation of these adducts . Notably, studies indicate that nucleophiles such as potassium O-ethylxanthate can inhibit adduct formation, highlighting potential avenues for therapeutic intervention .

Case Studies and Research Findings

A series of studies have explored the carcinogenic potential of N-OH-AAF and its manganous chelate:

  • Carcinogenic Activity : In animal models, injections of manganous chelates with N-OH-AAF resulted in moderate to high incidences of sarcomas. This suggests a direct link between exposure to these compounds and tumorigenesis .
  • Inhibition Studies : The effectiveness of N-OH-AAF as an inhibitor of aldehyde oxidase has been documented, showing significant inhibition at low concentrations (1 X 10^-6 M), which could have implications for drug metabolism .
  • Comparative Analysis : A comparative study on various arylamines indicated that N-OH-AAF's metabolic activation leads to distinct patterns of DNA damage and repair mechanisms across different cell types .

Summary Table of Biological Activities

Activity Observation
Metabolic Activation Catalyzed by NAT1 and NAT2; higher activity in colon tissues
Cytotoxicity UV-5 cells more sensitive than AA8-4; lower D37 values
DNA Adduct Formation Forms multiple adducts; influenced by substituents on arylamine structure
Carcinogenic Potential Induces sarcomas in animal models; linked to exposure levels
Inhibition Effects Effective inhibitor of aldehyde oxidase; significant inhibition at low doses

Properties

CAS No.

14751-74-7

Molecular Formula

C30H24MnN2O4

Molecular Weight

531.5 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-N-oxidoacetamide;manganese(2+)

InChI

InChI=1S/2C15H12NO2.Mn/c2*1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2*2-7,9H,8H2,1H3;/q2*-1;+2

InChI Key

GNIYGDONMUIAHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Mn+2]

Origin of Product

United States

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